

A Direct Comparison of PD 123177 and Losartan in Blocking Angiotensin Receptors

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Compound of Interest

Compound Name: PD 123177

Cat. No.: B1678601

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This guide provides a detailed, data-driven comparison of two pivotal research tools in the study of the renin-angiotensin system (RAS): **PD 123177** and Losartan. These compounds are distinguished by their selective antagonism of the two major angiotensin II (Ang II) receptor subtypes, AT1 and AT2, making them indispensable for dissecting the distinct physiological and pathological roles of these receptors.

At a Glance: Key Differences

Feature	PD 123177	Losartan
Primary Target	Angiotensin II Receptor Type 2 (AT2)	Angiotensin II Receptor Type 1 (AT1)
Mechanism of Action	Selective, competitive antagonist	Selective, competitive antagonist
Primary Biological Effect	Blocks AT2 receptor-mediated effects (e.g., anti-proliferative, pro-apoptotic, vasodilation in some vascular beds)	Blocks AT1 receptor-mediated effects (e.g., vasoconstriction, aldosterone release, cellular growth and proliferation)[1][2][3][4]
Clinical Use	Primarily a research tool	Widely used antihypertensive drug[4][5]

Quantitative Comparison of Receptor Binding Affinity

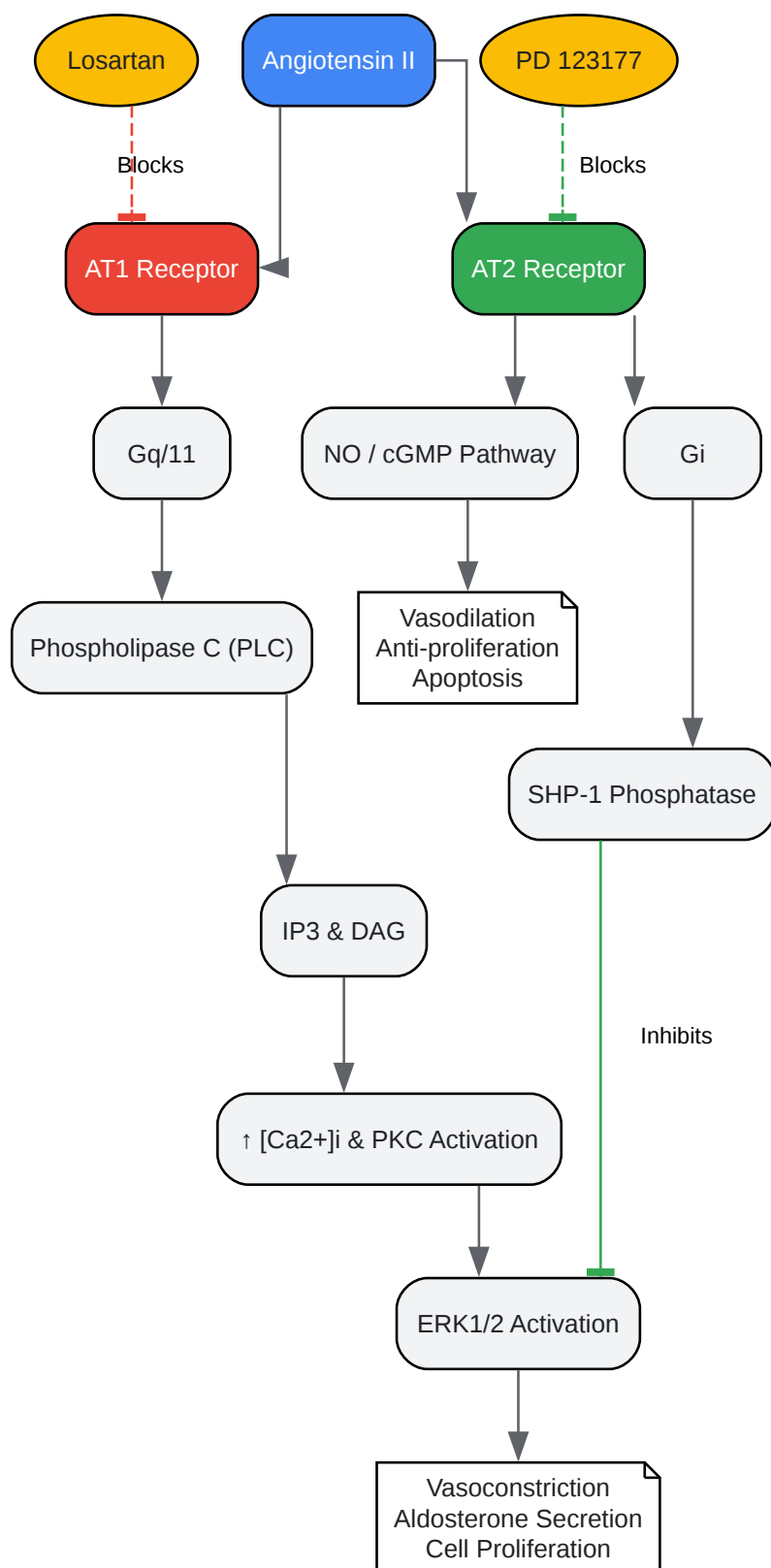
The selectivity of **PD 123177** and Losartan for their respective targets is a critical aspect of their utility. The following table summarizes their binding affinities, presented as inhibition constants (K_i) or half-maximal inhibitory concentrations (IC₅₀), derived from radioligand binding assays. Lower values indicate higher affinity.

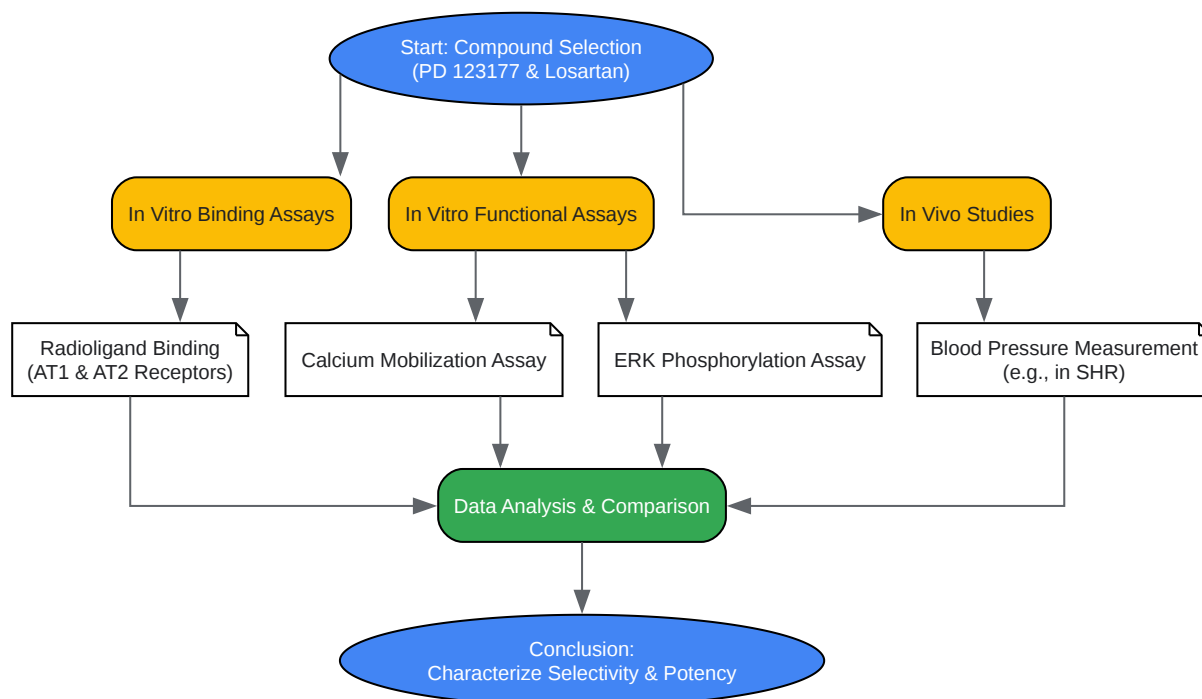
Compound	Receptor	Binding Affinity (K _i / IC ₅₀)	Selectivity
PD 123177	AT1	> 10,000 nM[6]	Highly selective for AT2
AT2	~1 nM - 10 nM (approximate)		
Losartan	AT1	~10 nM - 36 nM[6]	~1,000 to 10,000-fold for AT1 over AT2[1][5]
AT2	> 10,000 nM		
EXP3174 (active metabolite of Losartan)	AT1	~1.2 nM[7]	More potent than Losartan[2]
AT2	-		

Note: Binding affinity values can vary between studies depending on the experimental conditions, tissue source, and radioligand used. The data presented here are representative values from the scientific literature.

Signaling Pathways and Points of Intervention

The distinct signaling cascades initiated by the AT1 and AT2 receptors are central to their opposing physiological roles. Losartan and **PD 123177** allow for the specific blockade of these pathways.





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